

# A Comparative Guide to a Novel Preservative-Free Latanoprost Emulsion and Standard Xalatan®

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## Compound of Interest

Compound Name: Latanoprost amide

Cat. No.: B15572137

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This guide provides a comprehensive comparison of a novel preservative-free latanoprost emulsion to the standard benzalkonium chloride (BAK)-preserved Xalatan® for the treatment of open-angle glaucoma (OAG) and ocular hypertension (OHT). The data and methodologies presented are based on multicenter, randomized clinical trials to provide researchers, scientists, and drug development professionals with a thorough understanding of their comparative performance.

## Data Presentation

The following tables summarize the key quantitative data from comparative clinical trials, focusing on intraocular pressure (IOP) reduction and safety profiles.

Table 1: Comparison of IOP-Lowering Efficacy

Formulation	Study	Baseline Mean IOP (mmHg)	Mean IOP Reduction from Baseline (mmHg)	Non-inferiority to Xalatan®
Preservative-Free Latanoprost Emulsion	Phase III Trial[1]	Not Specified	Peak: -8.8 Trough: -8.6	Yes
Xalatan® (Preserved Latanoprost)	Phase III Trial[1]	Not Specified	Peak: -8.2 Trough: -8.1	-
Bausch & Lomb Latanoprost 0.005%	Multicenter, Randomized Trial[2]	Not Specified	-7.29	Yes (clinically equivalent)
Xalatan®	Multicenter, Randomized Trial[2]	Not Specified	-7.54	-
Generic Preservative-Free Latanoprost (Polpharma S.A.)	Phase III, Cross-over Trial[3]	Not Specified	-7.29 (Intention to treat)	Yes
Xalatan®	Phase III, Cross-over Trial[3]	Not Specified	-7.43 (Intention to treat)	-
Preservative-Free Latanoprost (TJO-002)	Phase III Trial[4]	Not Specified	-7.21 (average diurnal)	Yes (similar efficacy)
Xalatan® (BAK-preserved)	Phase III Trial[4]	Not Specified	-7.02 (average diurnal)	-

Table 2: Comparison of Safety and Tolerability

Formulation	Most Common Adverse Events / Key Tolerability Findings	Study
Preservative-Free Latanoprost Emulsion	Improved signs and symptoms of Ocular Surface Disease (OSD).[1][5]	Phase III Trial[1][5]
Xalatan® (Preserved Latanoprost)	Standard safety profile.	Phase III Trial[1][5]
Generic Preservative-Free Latanoprost (Polpharma S.A.)	Trend towards less hyperemia and faster remission of ocular discomfort. Avoids cytotoxicity of benzalkonium chloride.[3]	Phase III, Cross-over Trial[3]
Xalatan®	Standard safety profile.	Phase III, Cross-over Trial[3]
Preservative-Free Latanoprost (TJO-002)	Significantly lower severity of pruritus, burning/stinging, and sticky eye sensation compared to BAK-preserved latanoprost. [4]	Phase III Trial[4]
Xalatan® (BAK-preserved)	Higher incidence of certain tolerability issues.[4]	Phase III Trial[4]
Higher Concentrations of Latanoprost (75, 100, 125 µg/mL)	Conjunctival hyperemia was the most commonly reported adverse event, with rates of 18.6%, 20.8%, and 15.9% respectively.	4-week, Dose-ranging Study
Xalatan® (50 µg/mL)	Conjunctival hyperemia occurred in 16.9% of subjects.	4-week, Dose-ranging Study

## Experimental Protocols

The methodologies for the key clinical trials cited are detailed below.

### Phase III Non-Inferiority Trial of Preservative-Free Latanoprost Emulsion vs. Preserved Latanoprost[1]

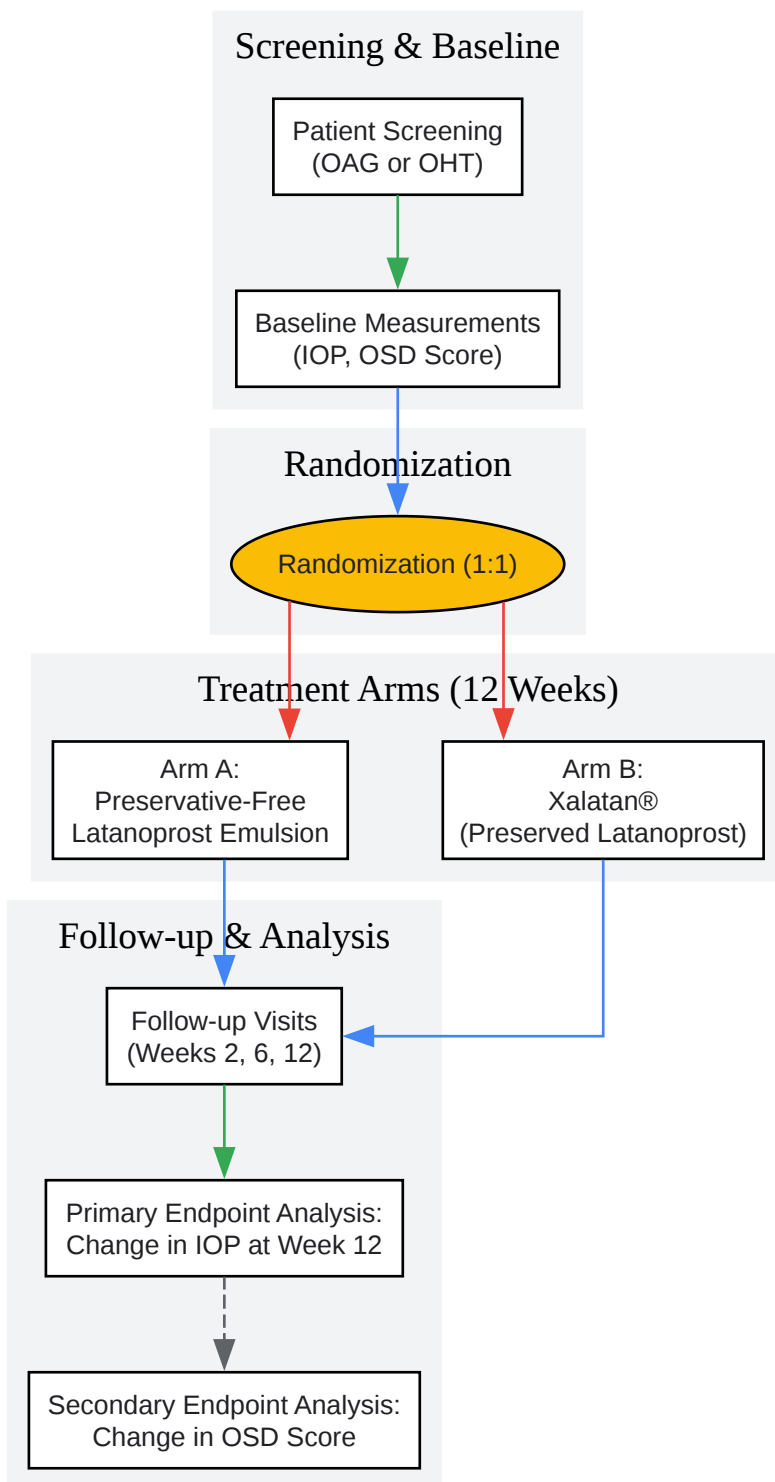
- Study Design: A Phase III, multicenter, randomized, investigator-masked, parallel-group, non-inferiority study.
- Patient Population: Patients with open-angle glaucoma (OAG) or ocular hypertension (OHT).
- Randomization: Patients were randomized on a 1:1 basis to receive either the preservative-free latanoprost eye drop emulsion or preserved latanoprost (Xalatan®).
- Primary Efficacy Endpoint: The primary endpoint was the change from baseline in peak (9:00 A.M.  $\pm$  1 h) and trough (4:00 P.M.  $\pm$  1 h) intraocular pressure (IOP) at Week 12. The non-inferiority margin was set at a 95% confidence interval for the treatment difference of  $\leq 1.5$  mmHg.
- Key Secondary Endpoints: Key secondary endpoints included the change from baseline in corneal fluorescein staining (CFS) score and in the ocular surface disease (OSD) average symptom score at Week 12.

### Multicenter, Randomized Trial of Bausch & Lomb Latanoprost vs. Xalatan®[2]

- Study Design: A multicenter, randomized, investigator-masked, parallel-group study.
- Patient Population: 266 patients with ocular hypertension (OH) or primary open-angle glaucoma (POAG).
- Randomization: Patients were allocated in a 1:1 ratio to receive either the Bausch & Lomb latanoprost formulation or Xalatan®, administered once daily for 6 weeks.
- Primary Endpoint: The primary endpoint was the mean change in 8:00 AM IOP of the study eye from baseline to week 6.
- Secondary Endpoints: Secondary endpoints included the mean change in 8:00 AM IOP from baseline to week 2, and in 12:00 noon and 4:00 PM IOP from baseline to week 2 and week 6. The safety and tolerability of both drugs were also assessed.

## Visualizations

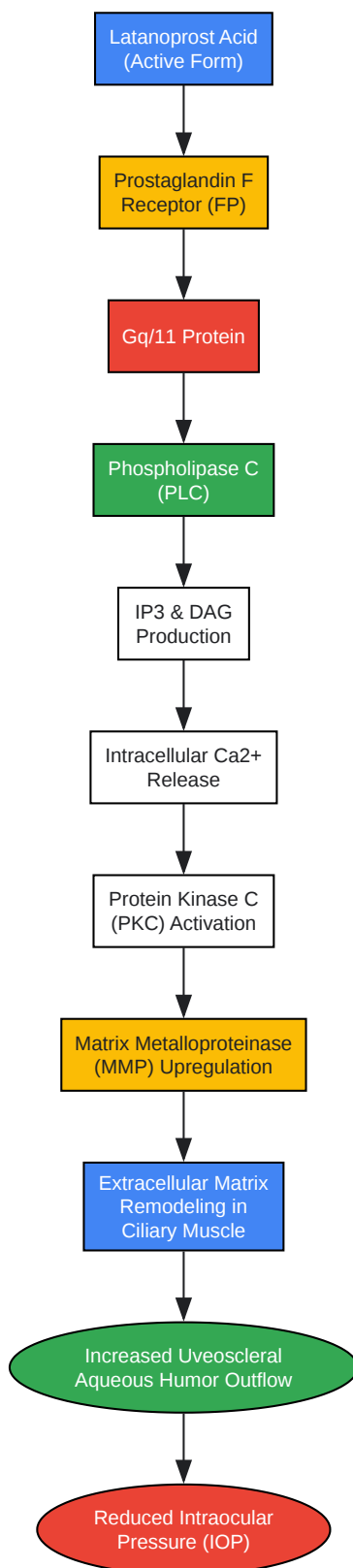
### Experimental Workflow for a Non-Inferiority Clinical Trial



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Caption: Workflow of a parallel-group, non-inferiority clinical trial.

Signaling Pathway for Latanoprost's IOP-Lowering Effect



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Caption: Latanoprost's mechanism of action via the uveoscleral outflow pathway.

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## References

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